![molecular formula C9H13NO B1213554 Norpseudoephedrine CAS No. 37577-07-4](/img/structure/B1213554.png)
Norpseudoephedrine
Overview
Description
Norpseudoephedrine, also known as L-Norpseudoephedrine or (−)-norpseudoephedrine, is a psychostimulant drug of the amphetamine family . It is one of the four optical isomers of phenylpropanolamine, the other three being cathine ((+)-norpseudoephedrine), (−)-norephedrine, and (+)-norephedrine .
Synthesis Analysis
The stereospecific synthesis of the racemic threo isomers of 2-nitro-1-phenylpropanols involves reacting a benzaldehyde derivative with nitroalkane in the presence of a tertiary amine. The 2-nitro-1-phenylpropanols are then reduced with lithium aluminum hydride to 2-amino-1-phenylpropanols . Another method involves reacting benzaldehyde with nitroethane in the presence of an alkaline catalyst to produce 2-nitro-1-phenylpropanol, which is then reduced to the amine .
Molecular Structure Analysis
Norpseudoephedrine is a small molecule with the chemical formula C9H13NO . It belongs to the phenethylamine and amphetamine chemical classes . The molecular weight is 151.209 g/mol .
Chemical Reactions Analysis
Norpseudoephedrine is involved in various chemical reactions. For instance, it can be converted to a salt of an optically active acid . The molecular electrostatic potential surfaces (MEPS) of these molecules have also been predicted .
Physical And Chemical Properties Analysis
Norpseudoephedrine is a small molecule with the chemical formula C9H13NO . It belongs to the phenethylamine and amphetamine chemical classes . The molecular weight is 151.209 g/mol .
Scientific Research Applications
Pharmacological Properties and Clinical Applications
Norpseudoephedrine, also known as cathine, is a naturally occurring substance found in the shrub Catha edulis, commonly known as Khat. It has been widely used as an appetite suppressant for treating obesity. Although its primary action is on α1-adrenergic receptors, recent research has explored its effects on dopamine D1 and D2 receptors, particularly in the context of weight loss and food intake suppression. This research has revealed that norpseudoephedrine modulates neuronal activity in the nucleus accumbens shell, a brain reward center, and affects pharmacological states related to wakefulness and locomotion (Kalyanasundar et al., 2020).
Chemical Synthesis and Analysis
The stereoselective synthesis of norpseudoephedrine has been a subject of significant research interest. One study demonstrated the preparation of both enantiomers of norpseudoephedrine from a common prochiral precursor using asymmetric transfer hydrogenation. This process, utilizing chiral Rh-complexes as catalysts, highlights the synthetic versatility and pharmaceutical potential of norpseudoephedrine (Lee, Kang, & Choi, 2012). Additionally, computational analyses have been conducted to understand the conformations and molecular interactions of norpseudoephedrine and its metabolites, providing insights into its pharmacodynamics (Kołodziejczyk et al., 2016).
Pharmacokinetics and Metabolism
The pharmacokinetics and tissue distribution of norpseudoephedrine have also been studied, particularly in relation to its metabolites and stereoisomers. For instance, a study on 4-methylaminorex isomers revealed distinct pharmacokinetic profiles and tissue distribution patterns, contributing to the understanding of norpseudoephedrine's pharmacological actions (Meririnne et al., 2004).
Neuroprotective Potential
Recent research has indicated that norpseudoephedrine may have neuroprotective effects. A study on a mouse model of Parkinson's disease found that norpseudoephedrine, an ephedrine derivative, could mitigate rotenone-induced neurodegeneration and improve motor performance, suggesting potential benefits in Parkinson's therapy (Abdel-Salam, El-Shamarka, & Shaffie, 2022).
Detection in Functional Foods and Dietary Supplements
The detection and quantification of norpseudoephedrine in various products, particularly in slimming functional foods and dietary supplements, have been a focal point of research. Methods involving high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry have been developed for this purpose, underscoring the importance of accurate measurement of norpseudoephedrine for safety and regulatory compliance (Li et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(1R,2R)-2-amino-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNKOYKMWOXYQA-APPZFPTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045718 | |
Record name | (-)-Norpseudoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water and alcohol | |
Record name | PHENYLPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/, Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine. | |
Record name | PHENYLPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Norpseudoephedrine | |
Color/Form |
White, crystalline powder | |
CAS RN |
37577-07-4, 14838-15-4 | |
Record name | (-)-Norpseudoephedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37577-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Norpseudoephedrine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (-)-Norpseudoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-(±)-α-(1-aminoethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | α-[(1R)-1-Aminoethyl]-(αR)-benzenemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORPSEUDOEPHEDRINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ0FVC4PXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PHENYLPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/ | |
Record name | PHENYLPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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